molecular formula C7H10N2O B11733675 1-Methyl-5-(methylamino)-2(1H)-pyridinone

1-Methyl-5-(methylamino)-2(1H)-pyridinone

Cat. No.: B11733675
M. Wt: 138.17 g/mol
InChI Key: CGJLOJOGFDPUPL-UHFFFAOYSA-N
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Description

1-Methyl-5-(methylamino)-2(1H)-pyridinone is a heterocyclic organic compound It is characterized by a pyridinone ring substituted with a methyl group at the 1-position and a methylamino group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(methylamino)-2(1H)-pyridinone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with methylamine, followed by cyclization to form the pyridinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(methylamino)-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-Methyl-5-(methylamino)-2(1H)-pyridinone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(methylamino)-2(1H)-pyridinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-(methylamino)methyl-1H-imidazole: This compound has a similar structure but with an imidazole ring instead of a pyridinone ring.

    1-Methyl-5-(methylamino)carbonyl-1H-pyrrole-3-sulfonyl chloride:

Uniqueness

1-Methyl-5-(methylamino)-2(1H)-pyridinone is unique due to its specific substitution pattern and the presence of both a methyl and a methylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-methyl-5-(methylamino)pyridin-2-one

InChI

InChI=1S/C7H10N2O/c1-8-6-3-4-7(10)9(2)5-6/h3-5,8H,1-2H3

InChI Key

CGJLOJOGFDPUPL-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN(C(=O)C=C1)C

Origin of Product

United States

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